(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one
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Overview
Description
(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one is an organic compound that features a benzofuran core with an imino group attached to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one typically involves the reaction of an aldehyde or ketone with a primary amine to form an imine derivative. This reaction is acid-catalyzed and reversible, with water being eliminated in the process. The pH for reactions forming imine compounds must be carefully controlled, with the optimal rate of formation occurring near a pH of 5 .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of (3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The benzofuran core may interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-[(Phenyl)imino]-2-benzofuran-1(3H)-one: Similar structure but with a phenyl group instead of a naphthalene moiety.
(3Z)-3-[(Pyridin-2-yl)imino]-2-benzofuran-1(3H)-one: Contains a pyridine ring instead of naphthalene.
Uniqueness
(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one is unique due to its naphthalene moiety, which can enhance its electronic properties and potential interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
59259-86-8 |
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Molecular Formula |
C18H11NO2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
3-naphthalen-1-ylimino-2-benzofuran-1-one |
InChI |
InChI=1S/C18H11NO2/c20-18-15-10-4-3-9-14(15)17(21-18)19-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H |
InChI Key |
MRZSVVUVKFWUKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C3C4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
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